molecular formula C21H19N3O2S B3889793 1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B3889793
M. Wt: 377.5 g/mol
InChI Key: RLSSMMIRLOQLCF-JXAWBTAJSA-N
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Description

The compound “1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” is a complex organic molecule. It contains a pyrimidinedione ring, which is a heterocyclic compound containing two carbonyl groups (C=O) and two nitrogen atoms in a six-membered ring . The molecule also contains a phenyl group (a ring of six carbon atoms, akin to benzene), a pyrrolidinyl group (a five-membered ring containing four carbon atoms and one nitrogen atom), and a thioxo group (S=O), which is a sulfur analog of a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of multiple functional groups and rings suggests that it could have a complex three-dimensional structure. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl groups in the pyrimidinedione ring could potentially undergo nucleophilic addition reactions. The phenyl ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carbonyl and thioxo could impact its solubility in different solvents. Its melting and boiling points would depend on the strength of intermolecular forces .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

(5Z)-1-phenyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-19-18(14-15-8-10-16(11-9-15)23-12-4-5-13-23)20(26)24(21(27)22-19)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2,(H,22,25,27)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMMIRLOQLCF-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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